3-Acetyl-5-methylbenzo(b)thiophene
Description
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(5-methyl-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C11H10OS/c1-7-3-4-11-9(5-7)10(6-13-11)8(2)12/h3-6H,1-2H3 |
InChI Key |
GUWLBGGBIKBCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The acetyl group in 3-acetyl-5-methylbenzo[b]thiophene increases electrophilicity compared to halogenated analogs (e.g., 5-chloro-3-methyl derivative), enhancing its reactivity in nucleophilic substitutions .
- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for bromo- and tert-butyl-substituted derivatives, whereas Friedel-Crafts methods dominate acetylated variants .
Pharmacological and Electronic Properties
- Antitumor Activity : 3-Acetyl-5-methylbenzo[b]thiophene derivatives exhibit tubulin polymerization inhibition, akin to combretastatin A-4 analogs. The acetyl group stabilizes interactions with tubulin’s colchicine-binding site, outperforming methyl or halogen substituents in potency .
- Antimicrobial Efficacy : Thiophene amides with acetyl groups show enhanced antibacterial activity compared to pyrazole-thiophene hybrids, likely due to improved membrane penetration .
- Electronic Properties: Theoretical studies indicate that acetyl and cyano substituents lower the HOMO-LUMO gap, making 3-acetyl-5-methylbenzo[b]thiophene a candidate for nonlinear optical (NLO) materials. This contrasts with tert-butyl derivatives, which prioritize steric bulk over electronic modulation .
Stability and Reactivity
- Thermal Stability : Acetylated derivatives exhibit lower melting points (~120–150°C) compared to halogenated analogs (e.g., 5-chloro-3-methyl: ~160°C), attributed to reduced crystallinity .
- Chemical Reactivity : The acetyl group facilitates regioselective functionalization (e.g., aldol condensations), whereas bromo-substituted analogs undergo efficient cross-coupling for library diversification .
Preparation Methods
Classical Friedel-Crafts Acylation and Cyclization Strategies
Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups into aromatic systems. For 3-acetyl-5-methylbenzo[b]thiophene, this approach typically involves the cyclization of pre-functionalized thiophenol derivatives. In one protocol, 5-methylbenzo[b]thiophene is treated with acetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃). The reaction proceeds via electrophilic substitution at the C-3 position, yielding the acetylated product. Early studies reported moderate yields (50–60%) due to competing side reactions, such as over-acylation or decomposition under harsh acidic conditions .
A modified approach employs 2-chloro-5-methylbenzo[b]thiophene as a precursor. Reaction with 2-mercaptoacetone in aqueous potassium carbonate at 90°C facilitates nucleophilic aromatic substitution (SNAr) followed by intramolecular aldol cyclization. This one-pot method achieves higher regioselectivity for the 3-acetyl derivative, with yields up to 84% . The use of water as a solvent enhances sustainability while minimizing byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating heterocyclic syntheses. A protocol adapted from the synthesis of 3-aminobenzo[b]thiophenes involves reacting 2-chloro-5-methylbenzonitrile with methyl thioglycolate in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 10–15 minutes). Triethylamine acts as a base, promoting thiolate formation and subsequent cyclization. The acetyl group is introduced via post-cyclization acylation using acetyl chloride, yielding 3-acetyl-5-methylbenzo[b]thiophene in 72% overall yield . This method reduces reaction times from hours to minutes and improves purity by minimizing thermal degradation.
Transition Metal-Free Cyclization of Thiophenols
A green chemistry approach avoids transition metals by leveraging the reactivity of thiophenols with α-keto esters. For example, 5-methyl-2-mercaptobenzaldehyde reacts with ethyl acetoacetate in refluxing ethanol, catalyzed by piperidine. The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to form the benzo[b]thiophene core. Subsequent hydrolysis and decarboxylation yield 3-acetyl-5-methylbenzo[b]thiophene with 68% efficiency . This method is notable for its atom economy and avoidance of toxic reagents.
Regioselective Functionalization via Directed C–H Activation
Recent advances in C–H activation have enabled direct functionalization of benzo[b]thiophenes. Using a palladium(II) catalyst and acetyl iodide, 5-methylbenzo[b]thiophene undergoes directed C–H acetylation at the C-3 position. The reaction requires stoichiometric silver(I) acetate as an oxidant and proceeds in dichloroethane at 80°C, achieving 76% yield . While effective, this method’s reliance on precious metals limits scalability.
Table 1: Summary of Preparation Methods for 3-Acetyl-5-methylbenzo[b]thiophene
| Method | Starting Material | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 5-Methylbenzo[b]thiophene | AlCl₃, CH₂Cl₂, 0°C → RT | 58 | Simple setup | Low regioselectivity, acidic waste |
| Microwave-Assisted | 2-Chloro-5-methylbenzonitrile | DMSO, 130°C, 15 min | 72 | Rapid, high purity | Requires specialized equipment |
| Thiophenol Cyclization | 5-Methyl-2-mercaptobenzaldehyde | Ethanol, reflux, 12 h | 68 | Sustainable, no metals | Multi-step, moderate yield |
| C–H Activation | 5-Methylbenzo[b]thiophene | Pd(OAc)₂, AgOAc, 80°C | 76 | Direct functionalization | Costly catalysts, oxidant-intensive |
Industrial-Scale Considerations
For large-scale production, the transition metal-free cyclization method is preferred due to lower costs and reduced environmental impact. Pilot studies demonstrated that replacing ethanol with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) maintains yields while improving sustainability . Additionally, continuous-flow reactors have been adapted for the microwave-assisted protocol, achieving throughputs of 1.2 kg/day with >99% purity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-acetyl-5-methylbenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of β-mercaptoketones or halogenated intermediates. For example, β-mercapto anions generated from O-ethyl dithiocarbonates can react with β-chloro-aryl cinnamonitriles under thermal conditions to form the thiophene core . Modifications like acetylation at the 3-position may employ Friedel-Crafts acylation or nucleophilic substitution, with yields highly dependent on solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., AlCl₃ for acylation). Purity is often verified via HPLC or GC-MS .
Q. How do functional groups (e.g., acetyl, methyl) affect the compound’s spectroscopic characterization?
- Methodological Answer : The acetyl group at position 3 introduces distinct IR carbonyl stretches (~1680–1700 cm⁻¹) and deshielded ¹³C NMR signals (~200 ppm). The methyl group at position 5 causes splitting in ¹H NMR (δ 2.3–2.5 ppm, singlet) due to restricted rotation. Comparative studies with analogs like 5-chloro-3-methylbenzo[b]thiophene highlight shifts in UV-Vis absorption maxima (~20 nm bathochromic shift with acetyl substitution) .
Q. What analytical techniques are critical for confirming the structure of 3-acetyl-5-methylbenzo[b]thiophene?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while high-resolution mass spectrometry (HRMS) validates molecular weight. ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve regiochemical ambiguities. Computational methods (DFT) can predict NMR/IR spectra for cross-validation .
Advanced Research Questions
Q. How can substituent modifications on the benzo[b]thiophene scaffold optimize anti-tubulin activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) at positions 4–7 enhance tubulin polymerization inhibition. Replacing the 3-amino group with acetyl reduces potency compared to trimethoxybenzoyl derivatives, suggesting steric and electronic tuning is critical. Biological assays (e.g., MTT for cytotoxicity) paired with molecular docking (e.g., using tubulin PDB:1SA0) guide rational design .
Q. What strategies resolve contradictions in reported biological activities of 3-acetyl-5-methylbenzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of IC₅₀ values across studies (e.g., comparing leukemia vs. solid tumor models) and standardization using reference compounds (e.g., paclitaxel for tubulin assays) improve reproducibility. Contradictory SAR trends may reflect differences in substituent electronic profiles (Hammett σ values) .
Q. How can computational modeling predict the material science applications of 3-acetyl-5-methylbenzo[b]thiophene?
- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess charge transport properties. For OLED applications, substituents like acetyl lower the bandgap (e.g., ~2.8 eV vs. 3.1 eV for unsubstituted analogs), enhancing electroluminescence. TD-DFT simulates absorption/emission spectra, validated against experimental data from solution-processed devices .
Notes
- Avoid commercial synthesis protocols (e.g., BenchChem) in favor of peer-reviewed methods .
- For material science applications, prioritize studies using dibenzo[b,d]thiophene-S,S-dioxide hybrids for enhanced device performance .
- Cross-validate computational predictions with experimental data to address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
